molecular formula C19H20FN3O B2923050 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea CAS No. 941908-46-9

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea

Cat. No. B2923050
CAS RN: 941908-46-9
M. Wt: 325.387
InChI Key: IRZNFQZNKXFIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea, commonly known as FEIU, is a synthetic compound that has been gaining interest in the scientific community due to its potential applications in research. FEIU is a urea derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for investigating the mechanisms of certain diseases and disorders. In

Scientific Research Applications

Molecular Structure Analysis

Research has investigated compounds structurally related to 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea, focusing on their molecular structure and potential for biological activity. One study detailed the crystal structure of a related compound, highlighting its potential for engaging in hydrogen bonding due to its hydroxy groups, suggesting a capacity for biological interaction and activity (S. M. Saharin et al., 2008).

Synthesis and Chemical Behavior

Another area of research involves the synthesis and chemical behavior of compounds with functional groups and structures similar to 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea. Studies on the synthesis of pyrimidine derivatives based on related chemical structures under mild conditions have been documented, suggesting a framework for the creation of novel compounds with potentially valuable pharmacological properties (M. V. Goryaeva et al., 2009).

Biological Activity and Pharmacological Potential

The exploration of biological activity and pharmacological potential is a significant area of research for compounds akin to 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea. Flexible derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors, showcasing the therapeutic possibilities for related compounds in treating conditions like Alzheimer's disease (J. Vidaluc et al., 1995).

Antitumor Activities

Further research has focused on the antitumor activities of related compounds, with studies synthesizing and evaluating the structure-activity relationships of such molecules. For instance, the synthesis, crystal structure analysis, and antitumor activity assessment of a specific derivative have been conducted, demonstrating its potential efficacy against certain cancer cell lines (Ch Hu et al., 2018).

Technological Applications

On a technological level, research has explored the application of urea-doped materials in the development of high-efficiency polymer solar cells. A study found that urea-doped ZnO films, when used as an electron transport layer, significantly enhance the power conversion efficiency of these cells, indicating the potential for related compounds to contribute to advancements in renewable energy technologies (Zongtao Wang et al., 2018).

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(20)10-8-14/h3-10,13H,2,11-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZNFQZNKXFIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea

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